(3Z)-3-Methoxyiminobutan-2-ol
Description
Its Z-configuration at the imino group distinguishes it from stereoisomers, influencing its reactivity, solubility, and biological interactions.
Properties
CAS No. |
133911-19-0 |
|---|---|
Molecular Formula |
C5H11NO2 |
Molecular Weight |
117.15 g/mol |
IUPAC Name |
(3Z)-3-methoxyiminobutan-2-ol |
InChI |
InChI=1S/C5H11NO2/c1-4(5(2)7)6-8-3/h5,7H,1-3H3/b6-4- |
InChI Key |
WPHUYJPJRANCOS-XQRVVYSFSA-N |
SMILES |
CC(C(=NOC)C)O |
Isomeric SMILES |
CC(/C(=N\OC)/C)O |
Canonical SMILES |
CC(C(=NOC)C)O |
Synonyms |
2-Butanone, 3-hydroxy-, O-methyloxime, (Z)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The provided evidence highlights structurally related compounds, particularly diketopiperazines and substituted propan-2-ol derivatives, which share functional groups or stereochemical features with (3Z)-3-Methoxyiminobutan-2-ol. Below is a comparative analysis:
Table 1: Key Features of this compound and Analogous Compounds
Key Observations:
Functional Group Influence: The methoxyimino group in this compound may enhance solubility compared to purely hydrophobic analogs like albonoursin, which lacks polar substituents . Compounds with Z-configuration (e.g., (3Z)-3-hexenyl acetate) exhibit stereospecific bioactivity, suggesting that the Z-isomer of the target compound could have distinct interactions in biological systems .
Bioactivity Trends :
- Diketopiperazines with Z-configured benzylidene groups (e.g., compounds 3, 6, 7) show antiviral activity against H1N1, with IC₅₀ values ranging from 6.8 to 41.5 μM . This suggests that the Z-configuration and aromatic substituents are critical for antiviral efficacy.
- Substituted propan-2-ol derivatives (e.g., compounds 5–11) demonstrate high purity (>98%) and structural diversity, emphasizing the versatility of the propan-2-ol scaffold in drug design .
Physicochemical Properties: Electronegativity and Stability: While direct data on this compound is absent, studies on substituent electronegativity (e.g., methoxy vs. benzyl) correlate with chemical shift patterns and stability in related compounds .
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